molecular formula C14H15NO2 B596863 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1250831-56-1

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B596863
M. Wt: 229.279
InChI Key: OATQBSPRXZUSJZ-UHFFFAOYSA-N
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Description

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . The vinylogous imide photocycloaddition-retro-Mannich-Mannich cascade leads to the stereoselective synthesis of 8-substituted azabicyclooctanones .


Molecular Structure Analysis

The molecular formula of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is C14H15NO2 . The InChI code is 1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The construction of 8-Azabicyclo[3.2.1]octanes involves sequential DDQ-Mediated reactions .


Physical And Chemical Properties Analysis

The molecular weight of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is 229.27 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

  • Structural and Reactivity Analysis : The crystal structures of N-benzoyl derivatives of 8-oxa-6-azabicyclo[3.2.1]octan-7-one were determined to clarify the relationship between structure and reactivity. These compounds show a specific orientation of the benzoyl moiety against the lactam moiety, with significant prolongation of the C–N bond distance in benzoyl derivatives (Yamane et al., 1992).

  • Synthesis and Conformational Study : A series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives were synthesized, and their structure and conformation were studied using IR, 1H, and 13C NMR spectroscopy (Diez et al., 1991).

  • Application in Tropane Alkaloids Synthesis : The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which exhibit a range of biological activities. Research has focused on the stereoselective construction of this bicyclic scaffold, including direct stereochemical control in the transformation that generates the architecture or desymmetrization of achiral tropinone derivatives (Rodríguez et al., 2021).

  • Synthesis in Aqueous Solutions : A study reported new synthetic conditions for 2-substituted 8-azabicyclo[3.2.1]octan-3-one by aldol condensation, highlighting the importance of aqueous NaOH concentration in the yield and product ratio (Jung et al., 2006).

  • Conformational Analysis of N-Substituted Derivatives : N-Substituted 8-azabicyclo[3.2.1]octan-3-ones were studied using NMR spectroscopy, revealing their preferred conformation in solution, which includes a flattened N-8 envelope and a distorted chair conformation (Arias et al., 1986).

  • Natural Occurrence and Synthesis : The synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes were described. These compounds are abundant in nature and serve as biologically active natural products and useful building blocks in modern organic synthesis (Flores & Díez, 2014).

  • Role in Synthetic Cocaine Impurities : Compounds related to 8-azabicyclo[3.2.1]octane were identified in clandestine synthetic cocaine samples, providing insight into synthetic rationalization and separation techniques (Cooper & Allen, 1984).

  • Synthesis of Constrained Proline Analogue : A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, was described, highlighting its potential use in various chemical transformations (Casabona et al., 2007).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold and the development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides showing potent and selectivity κ antagonism as well as good brain exposure .

properties

IUPAC Name

8-benzoyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATQBSPRXZUSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one

Citations

For This Compound
4
Citations
L Kollár, Á Erdélyi, H Rasheed, A Takács - Molecules, 2021 - mdpi.com
The aminocarbonylation of various alkenyl and (hetero)aryl iodides was carried out using tropane-based amines of biological importance, such as 8-azabicyclo[3.2.1]octan-3-one (…
Number of citations: 5 www.mdpi.com
S Bollinger, H Hübner, FW Heinemann… - Journal of medicinal …, 2010 - ACS Publications
To further improve the maximal serotonergic efficacy and better understand the configurational requirements for 5-HT 1A binding and activation, we generated and biologically …
Number of citations: 29 pubs.acs.org
J Albarrán-Velo, D González-Martínez… - Biocatalysis and …, 2018 - Taylor & Francis
Biocatalysis is gaining increasing attention in the academic and industrial sector due to the possibility of developing highly stereoselective transformations in a sustainable manner. The …
Number of citations: 69 www.tandfonline.com
Y Li, L Ma, F Jia, Z Li - The Journal of Organic Chemistry, 2013 - ACS Publications
A general and efficient method for amide bond synthesis has been developed. The method allows for synthesis of tertiary amides from readily available tertiary amines and anhydrides …
Number of citations: 76 pubs.acs.org

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